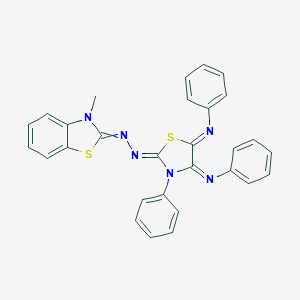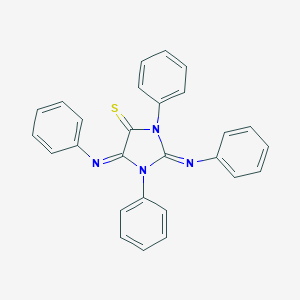
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, also known as DPPIT, is a heterocyclic compound that has gained significant attention in the field of chemistry and biochemistry. DPPIT belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. This compound has shown great potential in the field of medicinal chemistry, as it exhibits a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and proteins. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, an enzyme that is involved in the regulation of insulin signaling. Additionally, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity. It has been shown to exhibit low toxicity and good solubility in various solvents. However, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has some limitations, including its poor stability in aqueous solutions and its susceptibility to oxidation.
Future Directions
There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione. One potential area of research is the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione and its potential interactions with other drugs. Furthermore, the synthesis of novel derivatives of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione may lead to the discovery of compounds with improved biological activities and reduced toxicity.
Conclusion
In conclusion, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione is a heterocyclic compound that exhibits a wide range of biological activities. It has shown great potential in the field of medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for the study of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione, including the development of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione-based drugs and the synthesis of novel derivatives.
Synthesis Methods
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione can be synthesized through the reaction of 1,3-diphenyl-2-thiourea and benzil in the presence of a base such as potassium hydroxide. The reaction yields 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione as a yellow crystalline solid with a melting point of 292-294°C. This method has been reported to produce high yields of 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione with good purity.
Scientific Research Applications
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has been extensively studied for its biological activities and has shown great potential in various fields of research. It has been reported to exhibit significant antibacterial, antifungal, antiviral, and anticancer activities. 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has also been studied for its antioxidant and anti-inflammatory properties. Furthermore, 1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
1,3-Diphenyl-2,5-bis(phenylimino)-4-imidazolidinethione |
|---|---|
Molecular Formula |
C27H20N4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1,3-diphenyl-2,5-bis(phenylimino)imidazolidine-4-thione |
InChI |
InChI=1S/C27H20N4S/c32-26-25(28-21-13-5-1-6-14-21)30(23-17-9-3-10-18-23)27(29-22-15-7-2-8-16-22)31(26)24-19-11-4-12-20-24/h1-20H |
InChI Key |
DCWAWJOUIVROSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C(=S)N(C(=NC3=CC=CC=C3)N2C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



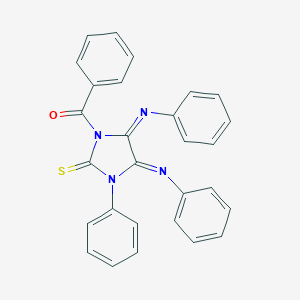

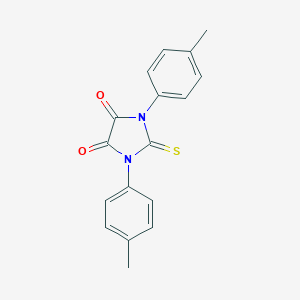
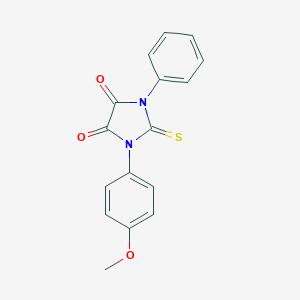
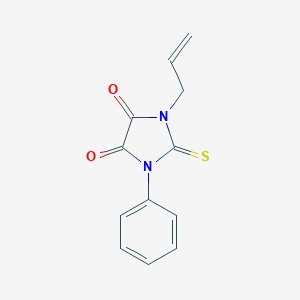



![N-[2,5-diphenyl-3,4-bis(phenylimino)-1lambda~4~,2,5-thiadiazolidin-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B307210.png)

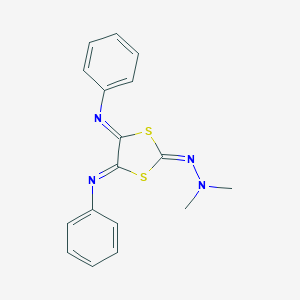

![Methyl 3-anilino-7-methyl-2-(phenylimino)-2H-thieno[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B307220.png)
